molecular formula C13H8FNO B3046960 4-(4-Cyanophenyl)-2-fluorophenol CAS No. 133057-85-9

4-(4-Cyanophenyl)-2-fluorophenol

Cat. No. B3046960
Key on ui cas rn: 133057-85-9
M. Wt: 213.21 g/mol
InChI Key: QHNXPYROGGWQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620839B2

Procedure details

4-Cyanophenylboronic acid (0.92 g, 6.26 mmol), 4-bromo-2-fluorophenol (1.0 g, 5.2 mmol), potassium phosphate tribasic monohydrate (3.0 g, 15.6 mmol) and Pd (Ph3P)2Cl2 (73.0 mg, 0.1 mmol) were combined in a mixture of IPA/H2O (40 mL, 3:1) and heated at 70° C. After 2 hours, the mixture was allowed to cool to room temperature and was filtered over celite. The filtrate was diluted with 150 ml of CH2Cl2 and washed with water twice. The organic phase was dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was chromatographed over silica gel using CH2Cl2 to provide the title compound as a white powder (0.61 g, 55% yield). 1HNMR (300 MHz, CDCl3) δ5.20 (bs, 1H), 7.15-7.78 (m, 7H); MS (DCI) m/z 214 (M+H)+.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (Ph3P)2Cl2
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].Br[C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[C:15]([F:20])[CH:14]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC(O)C.O>[F:20][C:15]1[CH:14]=[C:13]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH:18]=[CH:17][C:16]=1[OH:19] |f:2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
3 g
Type
reactant
Smiles
O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Pd (Ph3P)2Cl2
Quantity
73 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered over celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 150 ml of CH2Cl2
WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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